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Bis(trifluoromethyl)arsine

Cat. No.: B14812022
M. Wt: 212.93 g/mol
InChI Key: HLJIPVOFUMUOOB-UHFFFAOYSA-N
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Description

Position of Bis(trifluoromethyl)arsine within Fluorinated Organoarsenic Chemistry

This compound, with the chemical formula [(CF₃)₂AsH], is a significant compound within the specialized field of fluorinated organoarsenic chemistry. This area of study focuses on molecules containing both arsenic-carbon and carbon-fluorine bonds. The introduction of trifluoromethyl (-CF₃) groups imparts unique properties to the parent arsine molecule. The -CF₃ group is highly electronegative, comparable to chlorine, which significantly influences the electronic properties of the arsenic center. wikipedia.org This electronic modification makes this compound and related compounds valuable as ligands in coordination chemistry and as precursors for more complex molecules. rsc.orguci.edu

The arsenic atom in these compounds can coordinate with transition metals, and the strong electron-withdrawing nature of the trifluoromethyl groups affects the stability and reactivity of the resulting metal complexes. rsc.org Research has shown that fluoroalkyl-containing arsines, like their phosphine (B1218219) counterparts, are of interest for creating ligands with specific electronic and steric properties. acs.org The synthesis of such compounds often involves reactions with other organometallic reagents, for instance, the reaction of bis(trifluoromethyl)mercury (B14153196) with arsenic halides. acs.org The resulting fluorinated arsines are then used to explore new chemical structures and reaction pathways. For example, they are used in the synthesis of molecules containing direct arsenic-arsenic or arsenic-phosphorus bonds, such as tetrakistrifluoromethyldiarsine. rsc.org

Foundational Research and Historical Trajectories of this compound Studies

The study of organoarsenic compounds has a long history, with some applications dating back to the early 20th century in medicine. nih.govresearchgate.net However, the specific field of fluorinated organoarsenicals is more recent. The pioneering work of H.J. Emeléus and R. N. Haszeldine in the mid-20th century laid much of the groundwork for organometallic fluorine chemistry, including the synthesis of trifluoromethyl mercurials which are precursors to other trifluoromethyl compounds. rsc.org

Early synthetic routes to trifluoromethyl arsenic compounds involved the reaction of arsenic or its derivatives with sources of the trifluoromethyl group. These methods were crucial for obtaining the first samples of compounds like tris(trifluoromethyl)arsine and its derivatives for study. acs.org The development of spectroscopic techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR), was instrumental in characterizing these new and often volatile compounds. rsc.orgacs.org These analytical methods allowed researchers to confirm the structures and understand the fragmentation patterns and bonding within these molecules. rsc.orgacs.org Foundational studies often focused on the preparation and fundamental reactivity of these compounds, such as their reactions with hydrides to form mixed fluoroalkyl-alkyl derivatives. rsc.org

Current Research Frontiers and Prospective Directions for this compound Investigations

Current research continues to build on this foundation, exploring the use of fluorinated organoarsenic compounds in advanced materials and as specialized ligands in catalysis. The unique electronic properties conferred by the trifluoromethyl groups remain a key area of interest. wikipedia.org For instance, the development of new synthetic methods, such as copper-mediated trifluoromethylation of arynes, allows for the creation of complex bis(trifluoromethylated) arenes with potential applications in materials science. nih.gov

Prospective research directions include the design of novel ligands for catalysis, leveraging the specific steric and electronic profiles of this compound and its derivatives. researchgate.net There is also growing interest in the synthesis of heterocycles decorated with bis[(trifluoromethyl)sulfonyl]ethyl groups, which are derived from related chemistry and show promise in the development of new functional materials. researchgate.net The synthesis of complex molecules containing the trifluoromethyl group, such as 2-trifluoromethylquinolines and 1,4-bis(trifluoromethyl)benzene, for applications in fluorescent materials and electronics highlights the broader relevance of this chemical moiety. nih.govrsc.org Furthermore, the use of related compounds like bis(trifluoromethyl)peroxide as a trifluoromethoxylating reagent in organic synthesis points to the expanding toolkit of trifluoromethyl-containing reagents for creating valuable chemical building blocks. nih.govnih.gov

Data on Related Trifluoromethyl-Arsenic Compounds

While specific data for this compound can be sparse in publicly accessible databases, information on structurally similar compounds provides insight into the properties of this class of molecules.

Table 1: Physical and Chemical Properties of Selected Trifluoromethyl-Arsenic Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Tris(trifluoromethyl)arsine432-02-0C₃AsF₉281.94
Methylthis compound431-76-5C₃H₃AsF₆227.97

Source: Data compiled from NIST and Cheméo databases. chemeo.comnist.gov

Table 2: Spectroscopic Data for Tris(trifluoromethyl)arsine

PropertyValue
Ionization Energy10.90 - 11.41 eV
logP (Octanol/Water Partition Coefficient)2.786 (Calculated)
logS (Water Solubility in mol/L)-0.83 (Calculated)

Source: Cheméo database, citing data from NIST and Crippen Method calculations. chemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2AsF6 B14812022 Bis(trifluoromethyl)arsine

Properties

Molecular Formula

C2AsF6

Molecular Weight

212.93 g/mol

InChI

InChI=1S/C2AsF6/c4-1(5,6)3-2(7,8)9

InChI Key

HLJIPVOFUMUOOB-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)[As]C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for Bis Trifluoromethyl Arsine and Its Analogues

Direct Synthetic Approaches to Bis(trifluoromethyl)arsine

Direct methods focus on the formation of the arsenic-carbon bond by reacting an arsenic precursor with a reagent that directly provides the trifluoromethyl (CF₃) group.

A primary route to trifluoromethyl-substituted arsines involves the reaction of arsenic halides with potent trifluoromethylating agents. One notable method is the use of organometallic reagents that act as CF₃ group transfer agents. For instance, bis(trifluoromethyl)mercury (B14153196), (CF₃)₂Hg, can react with arsenic halides to produce trifluoromethylated arsenic compounds. A key reaction in this category is the synthesis of bis(trifluoromethyl)arsenic iodide from the reaction of tetrakis(trifluoromethyl)diarsine with iodine, which itself can be prepared through trifluoromethylation pathways.

Another significant approach involves the reaction of arsenic trichloride (B1173362) (AsCl₃) with a trifluoromethyl-lithium reagent (CF₃Li). While highly effective, the generation and use of CF₃Li require carefully controlled conditions due to its instability. Research on analogous compounds, such as bis(2,4,6-tris(trifluoromethyl)phenyl)chloroarsine, demonstrates the utility of this method, where an aryllithium reagent containing CF₃ groups reacts with AsCl₃. nih.gov This highlights a general strategy where a lithium reagent provides the carbon-based group that bonds to the arsenic center, displacing a halide.

The choice of trifluoromethylating agent is critical and is an active area of research. Electrophilic trifluoromethylating reagents, such as Togni's and Umemoto's reagents, have become powerful tools in organofluorine chemistry, although their application in generating this compound specifically is less documented than their use with other substrates.

Reductive pathways typically involve the synthesis of a pentavalent or oxidized organoarsenic precursor, which is then reduced to the desired trivalent arsine. A common strategy in general organoarsenic chemistry is the reduction of organoarsenic halides with hydride reagents to afford the corresponding arsines (R₂AsH). researchgate.net For example, a compound like dimethylarsenic chloride can be reduced by a hydride source to yield dimethylarsine. researchgate.net

While a specific, detailed protocol for the reductive synthesis of this compound is not widely published, analogous procedures for related pnictogen compounds provide a clear model. A well-documented example is the synthesis of bis[3,5-bis(trifluoromethyl)phenyl]phosphine. In this process, the corresponding phosphine (B1218219) oxide is first synthesized and then reduced to the secondary phosphine using a powerful reducing agent like diisobutylaluminium hydride (DIBAL-H). This method is effective for a wide range of electron-deficient secondary phosphine oxides. Given the chemical similarities between arsenic and phosphorus, a similar reduction of a this compound oxide, (CF₃)₂As(O)H, or a related arsinic acid, would be a viable, though challenging, synthetic route.

Indirect and Derivative Synthesis Strategies

Indirect methods involve the synthesis of a more complex arsenic-containing molecule, which is then transformed through cleavage or rearrangement into the target compound or its derivatives.

The arsenic-arsenic single bond in diarsenic compounds, also known as diarsines, can be cleaved to provide monomeric arsenic species. The key precursor for this strategy is tetrakis(trifluoromethyl)diarsine, (CF₃)₂As-As(CF₃)₂. This compound serves as a stable source of the (CF₃)₂As- moiety.

A well-established cleavage reaction involves treating tetrakis(trifluoromethyl)diarsine with elemental iodine. This reaction breaks the As-As bond and results in the formation of bis(trifluoromethyl)arsinoiodide, (CF₃)₂AsI. This iodide derivative is a critical intermediate, as the iodine can be subsequently displaced or the entire molecule can be reduced to form this compound, (CF₃)₂AsH.

Reaction of Tetrakis(trifluoromethyl)diarsine with Iodine

Reactant Reagent Product
(CF₃)₂As-As(CF₃)₂ I₂ (CF₃)₂AsI

This method is advantageous as it starts from a relatively stable diarsenic compound and provides a direct route to a functionalized this compound derivative that is ready for further transformation.

Grignard reactions are a cornerstone of organometallic synthesis and are highly effective for creating arsenic-carbon bonds, particularly for aryl arsines. This methodology is especially relevant for synthesizing analogues of this compound that feature phenyl groups. A prominent example is the synthesis of tris-[3,5-bis(trifluoromethyl)phenyl]arsine. researchgate.netnih.gov

This synthesis is achieved by reacting arsenic trichloride (AsCl₃) with a specially prepared Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide. researchgate.netnih.gov The Grignard reagent itself is synthesized from 3,5-bis(trifluoromethyl)bromobenzene (B1265498) and magnesium turnings in a suitable ether solvent like tetrahydrofuran (B95107) (THF). The safe and reliable preparation of this potent Grignard reagent is critical, as trifluoromethylphenyl Grignard reagents can be thermally unstable.

Grignard Synthesis of a Tris(trifluoromethyl)phenyl Arsine Analogue

Arsenic Precursor Grignard Reagent Solvent Product
Arsenic trichloride (AsCl₃) 3,5-bis(trifluoromethyl)phenylmagnesium bromide Tetrahydrofuran (THF) Tris-[3,5-bis(trifluoromethyl)phenyl]arsine

This methodology allows for the introduction of multiple trifluoromethyl-substituted aryl groups onto the arsenic center, creating robust and often crystalline compounds that are valuable as ligands or as precursors for further chemical studies. researchgate.net

A significant advancement in organoarsenic chemistry, aimed at improving safety, is the development of Nonvolatile Intermediate Transformation (NIT) methods. researchgate.net These methods avoid the use of highly volatile and toxic arsenic precursors like arsenic chlorides and arsines. Instead, they rely on the transformation of stable, nonvolatile intermediates. researchgate.net

The key intermediates in NIT methods are cyclooligoarsines, such as (RAs)ₙ, which are prepared from nonvolatile inorganic precursors like arsenic acids or their salts via reduction with hypophosphorous acid. These cyclic arsenic compounds can then undergo reactions, such as radical-initiated additions to alkynes, to form functional organoarsenic compounds under moderate conditions. This approach has been successfully used to synthesize 1,4-dihydro-1,4-diarsinines without handling volatile arsenic hydrides. While not yet explicitly detailed for the synthesis of the simple this compound, the NIT principle represents a modern and safer strategic approach to the synthesis of complex organoarsenicals. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Bis Trifluoromethyl Arsine

Radical Chemistry of Bis(trifluoromethyl)arsine

The chemistry of this compound, (CF₃)₂AsH, is significantly influenced by its reactions with radical species, particularly the stable radical bis(trifluoromethyl)nitroxide, (CF₃)₂NO. Research has shown that (CF₃)₂AsH reacts with (CF₃)₂NO to yield [bis(trifluoromethyl)nitroxy]this compound, (CF₃)₂AsON(CF₃)₂. capes.gov.brrsc.org This reaction proceeds via a radical mechanism where the labile hydrogen atom of the arsine is abstracted by the nitroxide radical.

Further studies have explored the reactivity of related species. For instance, trifluoronitrosomethane (B1596166) reacts with this compound to produce (CF₃)₂AsON(H)CF₃. researchgate.netresearchgate.net This product, however, is not entirely stable and can decompose at elevated temperatures. The reaction of its decomposition product, (CF₃)₂AsON(H)CF₃, with bis(trifluoromethyl)nitroxyl gives a mixture of products including (CF₃)₂AsON(CF₃)₂, bis(trifluoromethyl)hydroxylamine, bis(trifluoromethyl)amine, trifluoromethylnitromethane, and trifluoronitrosomethane. researchgate.net

The interaction of bis(trifluoromethyl)nitroxyl with various hydrides of arsenic has been investigated, revealing a preferential attack on the As-H bond. uum.edu.my In reactions with arsenic hydrides, such as AsH₃, the products include [(CF₃)₂NO]₃As, elemental arsenic, and (CF₃)₂NOH, highlighting the strong oxidizing nature of the nitroxide radical. researchgate.net

The table below summarizes the key radical reactions involving this compound and related species.

ReactantsProductsReference
(CF₃)₂AsH + (CF₃)₂NO(CF₃)₂AsON(CF₃)₂ capes.gov.brrsc.org
(CF₃)₂AsH + CF₃NO(CF₃)₂AsON(H)CF₃ researchgate.netresearchgate.net
(CF₃)₂AsON(H)CF₃ + (CF₃)₂NO(CF₃)₂AsON(CF₃)₂, (CF₃)₂NOH, (CF₃)₂NH, CF₃NO₂, CF₃NO researchgate.net

Electrophilic and Nucleophilic Reactions of this compound

This compound undergoes reactions with various halogenating and chalcogenating agents, leading to the formation of new arsenic(III) and arsenic(V) compounds. The arsenic center in (CF₃)₂AsH can act as a nucleophile, attacking electrophilic halogen sources. For instance, the reaction with iodine (I₂) leads to the formation of bis(trifluoromethyl)iodoarsine, (CF₃)₂AsI. This iodoarsine is a useful precursor for the synthesis of other derivatives.

Reactions with chalcogens, such as sulfur and selenium, typically involve the insertion of the chalcogen atom into the As-H bond, resulting in the formation of the corresponding arsinothioic or arsinoselenoic acids. These reactions highlight the ability of the arsine to react with electrophilic chalcogen sources.

The table below presents a summary of representative reactions of this compound with halogenating and chalcogenating reagents.

Reagent TypeSpecific ReagentProduct
HalogenatingIodine (I₂)(CF₃)₂AsI
ChalcogenatingSulfur (S₈)(CF₃)₂As(S)H
ChalcogenatingSelenium (Se)(CF₃)₂As(Se)H

The As-H bond in this compound can undergo addition reactions across unsaturated carbon-carbon bonds, a process known as hydroarsination. This reaction provides a direct method for the formation of arsenic-carbon bonds. The addition can be initiated by radical initiators or by thermal or photochemical means, and it typically follows an anti-Markovnikov regioselectivity, where the arsenic atom adds to the less substituted carbon of the double or triple bond.

These reactions are valuable for the synthesis of more complex organoarsenic compounds. For example, the addition of (CF₃)₂AsH to alkenes yields alkylbis(trifluoromethyl)arsines, while addition to alkynes can produce alkenylbis(trifluoromethyl)arsines. The reactivity in these addition reactions is influenced by the nature of the unsaturated substrate and the reaction conditions.

Thermal and Photochemical Decomposition Pathways of this compound

This compound is a gas at standard conditions with a boiling point of 19 °C. wikipedia.org The thermal and photochemical stability of this compound is limited. Upon heating or exposure to ultraviolet light, the compound can decompose. The primary decomposition pathway is believed to involve the homolytic cleavage of the As-H or As-C bonds.

Cleavage of the As-H bond generates the bis(trifluoromethyl)arsinyl radical, •As(CF₃)₂, and a hydrogen radical. The arsinyl radical can then undergo further reactions, such as dimerization to form tetrakis(trifluoromethyl)diarsine, (CF₃)₂As-As(CF₃)₂, or react with other species present in the system.

Alternatively, cleavage of an As-CF₃ bond can occur, leading to the formation of a trifluoromethyl radical, •CF₃, and a •AsH(CF₃) radical. These highly reactive radical fragments can then participate in a variety of subsequent reactions, leading to a complex mixture of products. The specific decomposition products and their relative abundances are dependent on the conditions, such as temperature, pressure, and the presence of other reactive species.

Intermolecular and Intramolecular Rearrangement Reactions

Documented instances of intermolecular or intramolecular rearrangement reactions involving this compound are not extensively reported in the literature. The primary reactivity patterns observed for this compound are centered around the reactivity of the As-H bond and the arsenic lone pair. However, it is conceivable that under specific conditions, such as in the coordination sphere of a transition metal or upon formation of highly reactive intermediates, rearrangements could occur. For instance, ligand exchange reactions in coordination complexes containing the (CF₃)₂As moiety could be considered a form of intermolecular rearrangement. Further research would be necessary to explore and characterize such potential rearrangement pathways.

Advanced Spectroscopic Characterization and Structural Elucidation of Bis Trifluoromethyl Arsine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Bis(trifluoromethyl)arsine

NMR spectroscopy is a powerful tool for characterizing fluorine-containing compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. wikipedia.org Both ¹⁹F and proton (¹H) NMR, along with carbon-13 (¹³C) NMR, offer a comprehensive understanding of the molecular structure of this compound and its derivatives.

¹⁹F NMR Spectroscopic Signatures

Fluorine-19 NMR spectroscopy is particularly informative for organofluorine compounds like this compound. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis. aiinmr.comnih.gov The chemical shifts in ¹⁹F NMR span a very wide range, which minimizes the likelihood of signal overlap and provides high-resolution data. wikipedia.orgthermofisher.com

For trifluoromethyl (CF₃) groups, the ¹⁹F chemical shifts typically appear in a specific region of the spectrum. wikipedia.org In derivatives of this compound, the chemical shift of the CF₃ groups provides information about the electronic environment around the arsenic atom. For instance, in NN-dimethyl-N'-bis(trifluoromethyl)arsinohydrazine, the ¹⁹F resonance is a single sharp peak, indicating that both trifluoromethyl groups are chemically equivalent. electronicsandbooks.com This suggests free rotation around the N-As bond. electronicsandbooks.com The chemical shift for this compound was reported as +57.25 ppm relative to an external standard of CFC_l3. electronicsandbooks.com The sensitivity of the ¹⁹F chemical shift to the local environment is a key feature, with changes in solvent polarity or bonding causing noticeable shifts. nih.govnih.gov

Spin-spin coupling provides further structural information. aiinmr.com Fluorine-fluorine (¹⁹F-¹⁹F) and fluorine-hydrogen (¹⁹F-¹H) coupling are commonly observed. wikipedia.org The coupling constants (J-values) between fluorine nuclei are generally larger than those between protons. wikipedia.org Long-range couplings are also frequently detected. wikipedia.org

¹H and ¹³C NMR Spectral Analysis

Proton (¹H) NMR spectroscopy complements ¹⁹F NMR by providing information about the hydrogen atoms in the molecule. In this compound itself, the key feature would be the signal from the arsine proton (As-H). In derivatives like NN-dimethyl-N'-bis(trifluoromethyl)arsinohydrazine, the ¹H NMR spectrum shows distinct signals for the protons on the methyl groups and the proton on the nitrogen atom, with integrations corresponding to the number of equivalent protons. electronicsandbooks.com

Carbon-13 (¹³C) NMR spectroscopy is used to probe the carbon backbone of the molecule. rsc.org The carbon atom of the trifluoromethyl group exhibits a characteristic chemical shift and shows coupling to the attached fluorine atoms (¹J_CF). digitellinc.comresearchgate.net This C-F coupling is typically large. rsc.org For example, in trifluoromethylbenzene, the one-bond C-F coupling constant is approximately 272 Hz. researchgate.net Longer-range C-F couplings (²J_CF, ³J_CF, etc.) are also observed and provide additional structural details. rsc.orgresearchgate.net The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. mdpi.comnih.gov

Table 1: Representative NMR Data for Trifluoromethyl-Containing Compounds

NucleusCompound TypeTypical Chemical Shift (ppm)Typical Coupling Constants (Hz)
¹⁹F R-CF₃-50 to -70 (relative to CFCl₃) wikipedia.org
NN-dimethyl-N'-bis(trifluoromethyl)arsinohydrazine+57.25 (relative to external CFCl₃) electronicsandbooks.com
¹H NN-dimethyl-N'-bis(trifluoromethyl)arsinohydrazine7.60 (N-CH₃), 5.73 (N-H) (relative to internal SiMe₄) electronicsandbooks.com
¹³C Trifluoromethylbenzene¹J_CF ≈ 272, ²J_CF ≈ 32, ³J_CF ≈ 3.7 researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to study the vibrational modes of molecules. These techniques provide a "fingerprint" of the molecule based on the vibrations of its chemical bonds.

For compounds containing trifluoromethyl groups, several characteristic vibrational frequencies are expected. The C-F stretching vibrations are particularly prominent. nih.gov The symmetric and antisymmetric CF₃ stretching modes typically appear in the range of 1100-1400 cm⁻¹. ias.ac.inbjp-bg.com For instance, in trifluoromethyl benzonitriles, the C-CF₃ stretching mode is observed around 1330 cm⁻¹. ias.ac.in The CF₃ symmetric stretching mode is assigned to frequencies in the range of 730-790 cm⁻¹. ias.ac.in

The vibrational spectra of this compound and its derivatives will also show bands corresponding to other functional groups present. In NN-dimethyl-N'-bis(trifluoromethyl)arsinohydrazine, the IR spectrum confirms the presence of an N-H group, as well as absorptions for the methyl, CF₃, and N-N groups. electronicsandbooks.com The study of these vibrational modes can also provide insights into the molecular symmetry and conformational properties of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for CF₃-Containing Compounds

Vibrational ModeTypical Frequency Range (cm⁻¹)
C-CF₃ Stretching~1330 ias.ac.in
CF₃ Symmetric Stretching730 - 790 ias.ac.in
CF₃ Asymmetric Stretching1124 - 1191 ias.ac.in
CF₃ Deformations510 - 690 bjp-bg.com
CF₃ Rocking350 - 460 bjp-bg.com

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. libretexts.org When a molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact, to form a molecular ion (M⁺). libretexts.org This molecular ion can then break apart into smaller, charged fragments.

A key fragmentation pathway for compounds containing a trifluoromethyl group is the loss of a CF₃ radical, which has a mass of 69 Da. acdlabs.com This results in a peak in the mass spectrum at m/z = [M - 69]. acdlabs.com The observation of such a loss is a strong indicator of the presence of a trifluoromethyl group in the molecule. acdlabs.com

The fragmentation pattern of this compound and its derivatives would be expected to show peaks corresponding to the loss of one or both CF₃ groups, as well as cleavage of other bonds in the molecule, such as the As-N bond in derivatives. electronicsandbooks.com The relative abundance of the different fragment ions provides information about the stability of the bonds and the resulting fragments. whitman.edu For example, in straight-chain alkanes, fragmentation often occurs at C-C bonds, leading to clusters of peaks separated by 14 mass units (corresponding to a CH₂ group). libretexts.org Similar principles apply to the fragmentation of arsenic compounds, where the pattern of fragment ions can be used to piece together the original molecular structure.

X-ray Crystallography for Solid-State Molecular Architecture of this compound Derivatives

While the crystal structure of this compound itself may not be readily available, the structures of various derivatives containing the bis(trifluoromethyl)phenyl arsenic moiety have been determined. For example, the crystal structure of As(RF)₂Cl, where RF is the 2,4,6-tris(trifluoromethyl)phenyl group, has been reported. figshare.com The synthesis and crystal structure of tris[3,5-bis(trifluoromethyl)phenyl]arsine have also been described. znaturforsch.com

These studies reveal important details about the geometry around the arsenic atom. In the tris[3,5-bis(trifluoromethyl)phenyl]arsine, the molecule has a pyramidal structure at the arsenic center, and the crystal packing shows interesting intermolecular interactions. znaturforsch.com The study of such derivatives provides valuable insights into the steric and electronic effects of trifluoromethyl groups on the molecular architecture of organoarsenic compounds. Gas-phase electron diffraction studies on related molecules like (CF₃)₂SF₂ also provide structural parameters in the gaseous state, which can be compared with solid-state data. acs.orgdatapdf.com

Computational Chemistry and Theoretical Modeling of Bis Trifluoromethyl Arsine

Electronic Structure and Bonding Analysis in Bis(trifluoromethyl)arsine

The electronic structure and nature of bonding in this compound are significantly influenced by the presence of highly electronegative fluorine atoms. The trifluoromethyl (CF₃) groups act as strong electron-withdrawing groups, which has a profound effect on the arsenic atom. This electron withdrawal polarizes the Arsenic-Carbon (As-C) bonds and influences the geometry and reactivity of the molecule.

The bonding can be described using valence bond theory and molecular orbital theory. The arsenic atom is expected to be sp³ hybridized, forming bonds with two carbon atoms and one hydrogen atom, with a lone pair of electrons occupying the remaining hybrid orbital. The C-As-C and H-As-C bond angles would be predicted to be close to the tetrahedral angle of 109.5°, but likely distorted due to the steric bulk and electronic repulsion of the CF₃ groups. The high electronegativity of the fluorine atoms would also induce a significant dipole moment in the molecule.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the properties of molecules like this compound from first principles. These methods solve the Schrödinger equation approximately to predict various molecular properties.

Prediction of Spectroscopic Properties of this compound

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. For this compound, these calculations could provide valuable insights into its vibrational and NMR spectra.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, one can predict the vibrational frequencies (IR and Raman spectra). These calculations would help in assigning the characteristic vibrational modes of the molecule, such as the As-H stretch, As-C stretches, and the various C-F stretching and bending modes. A study on related trifluoromethyl-substituted anilines demonstrated the successful use of DFT methods (B3LYP with 6-31G** and 6-311++G** basis sets) for the satisfactory interpretation of experimental vibrational spectra. aimspress.com

NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. aimspress.com For this compound, this would predict the chemical shift of the hydrogen atom attached to arsenic, as well as the carbon and fluorine atoms in the trifluoromethyl groups.

Investigation of Frontier Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. chemeo.comrsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov For this compound, the HOMO is expected to be localized on the arsenic atom, specifically the lone pair. The strong electron-withdrawing CF₃ groups would lower the energy of the HOMO, making the compound a weaker nucleophile compared to simpler arsines like dimethylarsine. The LUMO is likely to be associated with the antibonding orbitals of the As-C or C-F bonds.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

The following table illustrates the kind of data that would be generated from such a study:

DescriptorFormulaSignificancePredicted Trend for (CF₃)₂AsH
HOMO EnergyE(HOMO)Electron-donating abilityLowered by CF₃ groups
LUMO EnergyE(LUMO)Electron-accepting abilityLowered by CF₃ groups
HOMO-LUMO GapE(LUMO) - E(HOMO)Chemical reactivity, stabilityRelatively large, indicating stability
Electronegativity (χ)-(E(HOMO) + E(LUMO))/2Tendency to attract electronsHigh
Chemical Hardness (η)(E(LUMO) - E(HOMO))/2Resistance to change in electron distributionHigh

This table is illustrative and based on general chemical principles, as specific calculated values for this compound are not available in the cited literature.

Mechanistic Pathways Elucidation Through Computational Studies

Computational chemistry is instrumental in elucidating reaction mechanisms. For this compound, this would involve mapping the potential energy surface for its reactions. For instance, in its reaction with bis(trifluoromethyl)nitroxide, DFT calculations could be used to model the transition state of the radical exchange reaction. researchgate.net This involves locating the transition state structure and calculating the activation energy barrier, which provides insights into the reaction kinetics. Such studies have been performed to understand the toxicity mechanisms of other arsenicals by calculating the energy barriers for their reactions with biological molecules like thiols. nist.gov

Coordination Chemistry of Bis Trifluoromethyl Arsine As a Ligand

Bis(trifluoromethyl)arsine as a Ligand in Transition Metal Complexes

This compound is expected to function as a soft, L-type ligand, donating its lone pair of electrons to a metal center. tcichemicals.com However, the powerful electron-withdrawing nature of the two CF₃ groups significantly modulates its donor properties compared to more common alkyl or aryl arsines. This electronic modification is a key feature that makes it an intriguing candidate for stabilizing unusual oxidation states or promoting specific catalytic transformations.

The design of ligands for transition metal complexes is centered on the precise control of the metal's coordination environment, which in turn dictates the resulting complex's stability, reactivity, and catalytic activity. The incorporation of fluorine atoms or fluorinated groups is a powerful strategy in ligand design to achieve specific electronic and physical properties. nih.govnsf.gov

The primary design principle behind using a this compound framework is the introduction of strong, inductively electron-withdrawing CF₃ groups. This approach is guided by several key objectives:

Modulation of Electronic Properties : The primary goal is to create a highly electron-deficient arsenic center. This reduces the ligand's σ-donating capability, making the coordinated metal center more electrophilic or "harder." Such electronic tuning can influence the rates of fundamental organometallic steps like oxidative addition and reductive elimination. tcichemicals.com

Enhancement of π-Acidity : While arsines are generally considered poor π-acceptors compared to phosphines, the presence of strongly electronegative substituents like CF₃ can lower the energy of the arsenic-carbon σ* orbitals. This can enhance the ligand's ability to accept electron density from filled metal d-orbitals via back-donation, a property that is crucial in stabilizing low-valent metal centers.

Increased Thermal and Oxidative Stability : The inclusion of fluorine often imparts greater thermal and oxidative stability to the resulting metal complexes due to the strength of C-F and M-As bonds involving such ligands. nsf.gov

Creation of Unique Steric Environments : The CF₃ groups, while not exceptionally large, create a specific steric pocket around the metal center that differs from that of more common alkyl or aryl groups, potentially influencing substrate approach and selectivity in catalytic reactions.

These principles highlight a design strategy aimed at creating a specialized ligand capable of accessing reactivity profiles that are distinct from those achieved with traditional, more electron-rich arsine or phosphine (B1218219) ligands.

The electronic and steric properties of a ligand are paramount in determining the structure, stability, and reactivity of its metal complexes. For this compound, the two CF₃ groups exert a profound influence.

Electronic Effects: The most significant characteristic of the trifluoromethyl group is its extreme electronegativity. This leads to a strong inductive withdrawal of electron density from the arsenic atom. libretexts.org Consequently, this compound is a significantly weaker σ-donor compared to its non-fluorinated analogues like dimethylarsine or diphenylarsine. This reduced donor strength makes the coordinated metal center more electron-deficient. In the context of Tolman's Electronic Parameter (TEP), which uses the C-O stretching frequency of [Ni(CO)₃L] complexes to quantify a ligand's net donor capacity, ligands with CF₃ groups exhibit very high TEP values, signifying strong electron withdrawal. libretexts.org A more electron-deficient metal center can, for instance, favor reductive elimination, a key step in many cross-coupling catalytic cycles. tcichemicals.com

Steric Effects: The steric profile of a ligand is often quantified by its cone angle (θ), a concept developed by Tolman for phosphine ligands but applicable to arsines as well. libretexts.orgacs.org The trifluoromethyl group is sterically more demanding than a hydrogen atom but is generally considered to be of moderate size. However, the presence of two such groups in this compound creates a defined steric pocket around the arsenic donor. This steric hindrance can influence the coordination number of the metal complex, favor specific geometries, and affect the rate and selectivity of substrate binding during a catalytic process. For example, increased steric bulk can promote reductive elimination by destabilizing higher-coordinate intermediates. tcichemicals.com

The synthesis of transition metal complexes featuring arsine ligands typically follows established organometallic routes. For this compound, adducts would likely be prepared through the reaction of the free ligand with a suitable metal precursor that contains a labile ligand. nih.govchemistryviews.org Common synthetic strategies include:

Ligand Substitution : Reacting this compound with a metal carbonyl complex, leading to the displacement of one or more CO ligands.

Reaction with Metal Halides : Direct reaction with a metal halide (e.g., MCl₂) can yield the corresponding arsine-metal halide adduct. This is a common route for preparing complexes of late transition metals. chemistryviews.org

Deprotonation : The As-H bond in this compound offers a reactive site. Deprotonation could lead to the formation of an arsenide anion, [As(CF₃)₂]⁻, which can then be used to synthesize anionic arsenide complexes. A similar strategy has been employed for the synthesis of yttrium arsenide and arsinidene complexes from primary arsines. nih.govresearchgate.net

Characterization of the resulting metal adducts would rely on a suite of spectroscopic and analytical techniques:

Multinuclear NMR Spectroscopy : ¹⁹F NMR would be crucial for confirming the integrity of the CF₃ groups upon coordination, and any changes in chemical shift would provide insight into the electronic environment. ¹H NMR would be used to observe the As-H proton, if retained.

Infrared (IR) Spectroscopy : For metal carbonyl complexes, the position of the C-O stretching bands would serve as a direct probe of the ligand's electronic effects, consistent with the TEP concept. libretexts.org

Catalytic Applications of Metal Complexes Incorporating this compound Ligands

The unique electronic properties of this compound suggest that its metal complexes could be effective catalysts in reactions where an electron-poor metal center is advantageous. libretexts.org While specific applications for this compound itself are not widely documented, the principles of ligand design allow for predictions of its potential utility in catalysis. mdpi.com

Homogeneous catalysis is a major area where the electronic and steric properties of ligands are exploited to control reaction outcomes. nih.gov Transition metal-catalyzed cross-coupling reactions, for instance, are fundamental transformations in organic synthesis. manchester.ac.uk

The highly electron-deficient nature imparted by the this compound ligand could be particularly beneficial for:

Reductive Elimination : This is often the product-forming step in catalytic cycles like Suzuki, Heck, and Sonogashira couplings. An electron-poor metal center generally accelerates reductive elimination. Therefore, complexes of this compound could potentially enhance the efficiency of these reactions, especially for challenging substrates. tcichemicals.com

Oxidative Stability : Catalysts bearing fluorinated ligands often exhibit higher stability towards oxidative degradation, which can lead to longer catalyst lifetimes. nsf.gov

Functionalization Reactions : In reactions such as hydroformylation or carbonylation, the electrophilicity of the metal center is key. A ligand like this compound could enhance the catalytic activity by making the metal more susceptible to nucleophilic attack or by promoting migratory insertion steps. The use of electron-deficient olefin ligands has been shown to be a successful strategy in Ni-catalyzed cross-coupling. nih.gov

Conversely, the poor σ-donating ability of this ligand might slow down the oxidative addition step, which is often the rate-limiting step in cross-coupling reactions with unreactive substrates like aryl chlorides. tcichemicals.com Thus, a careful balance of electronic properties is required for an optimal catalytic system.

The principles of homogeneous catalysis can be extended to heterogeneous systems, where the catalyst and reactants are in different phases. youtube.com This approach offers significant practical advantages, most notably the ease of catalyst separation and recycling. youtube.com

Metal complexes containing fluorinated ligands like this compound are candidates for applications in heterogeneous catalysis for several reasons:

Immobilization on Supports : The ligand can be functionalized to allow for covalent attachment to a solid support, such as silica (B1680970) or a polymer resin. This combines the high selectivity of a molecular catalyst with the practical benefits of a heterogeneous system. youtube.com

Fluorous-Biphase Catalysis : Highly fluorinated molecules exhibit limited solubility in common organic solvents but are soluble in perfluorinated solvents. This property can be exploited in fluorous-biphase catalysis, where the catalyst resides in a fluorous phase and can be easily separated from the product in the organic phase.

Surface Interactions : When supported on materials like alumina, organometallic complexes can form highly active catalytic sites. acs.org The fluorinated nature of the ligand could influence its interaction with the support surface, potentially leading to the formation of well-defined, single-site catalysts with enhanced activity and selectivity. The increased hydrophobicity conferred by fluorination can also improve moisture stability. rsc.org

Compound Index

Emerging Applications and Interdisciplinary Research Involving Bis Trifluoromethyl Arsine

Contributions to Advanced Materials Science

The quest for novel materials with superior performance characteristics has led researchers to explore unconventional molecular precursors. Bis(trifluoromethyl)arsine is emerging as a candidate in this area, particularly for applications in electronics and optics.

Precursors for Semiconductor and Electronic Material Fabrication

Organometallic compounds containing arsenic are crucial as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD), a key process for manufacturing compound semiconductors like Gallium Arsenide (GaAs). mocvd-precursor-encyclopedia.de While traditional precursors like arsine (AsH₃) are highly effective, their extreme toxicity drives the search for safer and more tailored alternatives. turi.orglib.state.ma.us

Fluorinated organometallic compounds are of particular interest because the incorporation of fluorine can significantly alter the material's properties. rsc.org The presence of trifluoromethyl groups in this compound can influence the electronic characteristics and stability of the resulting materials. nih.govrsc.org Research into arsenic-doped materials for thin-film solar cells using MOCVD has demonstrated the feasibility of incorporating arsenic from complex organoarsenic precursors to achieve desired electronic properties. nrel.gov Although direct, large-scale use of this compound is still under investigation, its potential as a specialty precursor for depositing thin films of arsenic-containing materials with modified properties is a growing area of interest. The use of single-source precursors, which contain all necessary elements for film formation, simplifies the CVD process, and fluorinated compounds are known to be viable candidates. mdpi.comwikipedia.org

Development of Optoelectronic Components

The fabrication of optoelectronic devices, such as LEDs and laser diodes, relies heavily on the precise deposition of high-purity semiconductor thin films. lcpo.fr The properties of these films are directly related to the chemical precursors used in their synthesis. journaldephysique.org The introduction of fluorine into the semiconductor lattice can modulate the bandgap and refractive index, offering a pathway to fine-tune the optical properties of the material.

The use of fluorinated precursors in materials science is a strategy to enhance thermal stability and hydrophobicity. rsc.org While specific studies detailing the use of this compound for optoelectronic components are nascent, related research on fluorinated materials suggests a promising future. For instance, fluorinated ligands have been shown to modify the properties of metal complexes for various applications. nih.gov The unique combination of arsenic and trifluoromethyl groups makes this compound a candidate for developing novel optoelectronic materials with tailored light-emitting or light-detecting capabilities.

Synthetic Reagent and Building Block Utility

Beyond materials science, this compound serves as a versatile building block in synthetic chemistry, enabling the construction of more complex molecules with specific functionalities.

Introduction of Trifluoromethylated Moieties

The trifluoromethyl (CF₃) group is a critical structural motif in modern pharmaceuticals and agrochemicals. wikipedia.orgbeilstein-journals.org Its inclusion in a molecule can enhance metabolic stability, binding affinity, and bioavailability. beilstein-journals.orgresearchgate.net Consequently, there is a continuous demand for new reagents and methods to introduce this group into organic molecules. academie-sciences.frcas.cnmdpi.com

While this compound is not typically used as a direct trifluoromethylating agent in the same way as reagents like TMSCF₃ or Togni's reagent, it serves as a valuable synthon for creating molecules that contain the bis(trifluoromethyl)arsino group, [(CF₃)₂As-]. organic-chemistry.orgnih.gov The chemistry of related bis(trifluoromethyl)phenyl compounds demonstrates the utility of these fluorinated building blocks in creating complex and electron-deficient molecules. orgsyn.orgorgsyn.org The unique electronic properties conferred by the two CF₃ groups make it a specialized reagent for synthesizing compounds where strong electron-withdrawing effects are desired.

Precursor for Complex Organoarsenic Compound Synthesis

One of the most significant applications of this compound is its role as a starting material for more elaborate organoarsenic compounds. wikipedia.org Organoarsenic chemistry has a long history, and the development of new synthetic routes is key to exploring novel structures and reactivity. wikipedia.org

Research has shown that this compound can react with other organometallic compounds to form new molecules with arsenic-arsenic or arsenic-metal bonds. These reactions open the door to a wide array of complex structures that are otherwise difficult to access. The synthesis of bis-arsenic complexes and derivatives containing the bulky 2,4,6-tris(trifluoromethyl)phenyl group highlights the importance of fluorinated arsenicals in creating stable and unique molecular architectures. uj.edu.pl The reactivity of the As-H bond in this compound allows it to be a precursor for various derivatives, expanding the library of available organoarsenic compounds for further study and application.

Below is a table summarizing representative reactions where this compound could theoretically be used as a precursor, based on known reactivity patterns in organoarsenic chemistry.

Reactant AReactant BProduct TypePotential Application
This compoundR₂P-PR₂(CF₃)₂As-PR₂Ligand Synthesis
This compoundR₂As-AsR₂(CF₃)₂As-AsR₂Organometallic Polymers
This compoundMetal Halide (MX)[(CF₃)₂As]ₙMCoordination Chemistry
This compoundAlkyne(CF₃)₂As-CH=CHRFunctionalized Alkenes

Future Perspectives in this compound Research

The future of this compound research is promising and lies at the intersection of materials science, synthetic chemistry, and computational studies. As the demand for advanced materials with precisely controlled electronic and optical properties grows, the exploration of fluorinated organometallic precursors like this compound for MOCVD applications is expected to intensify. wikipedia.orgdtic.mil The development of safer, more efficient arsenic sources remains a key driver in the semiconductor industry. turi.orglib.state.ma.us

In synthetic chemistry, the unique reactivity of this compound will likely be harnessed to create novel ligands for catalysis. The strong electron-withdrawing nature of the trifluoromethyl groups can significantly influence the properties of metal complexes, potentially leading to new catalysts with enhanced activity or selectivity. beilstein-journals.org Furthermore, the synthesis of novel, complex organoarsenic structures will continue to be an active area of research, with potential applications in medicine and materials. wikipedia.orgresearchgate.net The historical development of organofluorine chemistry shows a continuous trend toward creating more complex and functional molecules, a trend in which this compound and its derivatives are well-positioned to play a part. nih.gov

Finally, computational modeling will be crucial in predicting the properties of materials derived from this compound and in designing new synthetic pathways. Understanding the decomposition mechanisms and surface chemistry of this precursor will be key to unlocking its full potential in fabricating next-generation electronic and optoelectronic devices.

Q & A

Q. What safety protocols are essential when handling Bis(trifluoromethyl)arsine in laboratory settings?

this compound is highly toxic and requires stringent safety measures. Researchers must use personal protective equipment (PPE), including gloves, lab coats, and goggles, and work in fume hoods with proper ventilation. Waste should be segregated and disposed of via certified hazardous waste services. Experiments involving volatile arsenic compounds should include real-time gas detection systems to monitor exposure levels . Additionally, referencing material safety data sheets (MSDS) for arsenic-containing compounds and adhering to institutional biosafety guidelines is critical .

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to minimize byproduct formation?

Synthesis typically involves arsenic trifluoride reactions with trifluoromethylating agents under inert atmospheres. Key parameters include temperature control (e.g., −78°C to prevent thermal decomposition) and stoichiometric precision to avoid intermediates like arsenic pentahalides. Gas-phase reactions or low-polarity solvents (e.g., hexane) can reduce side reactions. Monitoring via in-situ FTIR or NMR spectroscopy helps track progress and identify byproducts .

Q. How can NMR spectroscopy be utilized to confirm the purity and structure of this compound?

19F^{19}\text{F} NMR is critical for analyzing trifluoromethyl groups, with chemical shifts typically appearing between −60 to −70 ppm. 1H^{1}\text{H} NMR is less informative due to the absence of protons in the molecule. High-resolution mass spectrometry (HRMS) and X-ray crystallography are complementary techniques for structural validation. Deuterated solvents (e.g., CDCl3_3) should be rigorously dried to prevent hydrolysis .

Advanced Research Questions

Q. What experimental controls are critical when investigating the catalytic activity of this compound in organoarsenic reactions?

Blank reactions (without the catalyst) and positive controls (e.g., using established arsenic catalysts like triphenylarsine) are essential to isolate the compound’s catalytic effect. Kinetic studies under varying temperatures and pressures can elucidate reaction mechanisms. Quantifying arsenic leaching via ICP-MS ensures the catalyst’s stability and rules out homogeneous vs. heterogeneous pathways .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate hypothesis-driven research on this compound’s reactivity?

A FINER-compliant question might be: “Does this compound exhibit unique Lewis acidity compared to other perfluoroalkylarsines, and can this property enable novel C–F bond activation pathways?” This question is feasible via computational modeling (DFT) and kinetic experiments, novel in exploring understudied arsenic Lewis acids, and relevant to green chemistry by replacing transition-metal catalysts .

Q. What statistical approaches are recommended for resolving discrepancies in spectroscopic data of this compound complexes?

Multivariate analysis (e.g., PCA) can identify outliers in spectral datasets. Bootstrapping methods improve confidence intervals for peak integration, especially in overlapping 19F^{19}\text{F} NMR signals. Bayesian regression models are useful for quantifying uncertainty in kinetic parameters derived from UV-Vis or IR monitoring .

Q. How can computational chemistry guide the design of experiments involving this compound’s electronic properties?

Density Functional Theory (DFT) calculations at the B3LYP/def2-TZVP level predict molecular orbitals and electrostatic potential surfaces, identifying reactive sites for electrophilic/nucleophilic attack. Transition-state modeling (e.g., NEB method) can rationalize reaction barriers observed experimentally .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the thermal stability of this compound?

Contradictions may arise from impurities (e.g., residual moisture) or measurement techniques. Replicate experiments using differential scanning calorimetry (DSC) under controlled atmospheres (argon vs. nitrogen) can clarify decomposition thresholds. Cross-validate results with thermogravimetric analysis (TGA) and in-situ mass spectrometry to detect volatile decomposition products .

Methodological Resources

  • Spectral Data : NIST Chemistry WebBook provides validated 19F^{19}\text{F} NMR and IR spectra for cross-referencing .
  • Safety Guidelines : Refer to institutional protocols for arsenic handling and OSHA standards .
  • Computational Tools : Gaussian or ORCA software for DFT modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.